molecular formula C18H15FN2O2 B2374025 1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207040-93-4

1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2374025
CAS No.: 1207040-93-4
M. Wt: 310.328
InChI Key: SUBTZVAHZHVLBZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

The synthesis and evaluation of pyrazine dione derivatives have demonstrated potential antiviral properties. For instance, compounds structurally related to "1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione" have shown to selectively inhibit the cap-dependent endonuclease activity of influenza virus A, which is a target for the development of therapeutic agents against influenza infections. Singh and Tomassini (2001) described the synthesis of flutimide analogues, some of which exhibited significant improvement in activity against the influenza virus, highlighting the potential of pyrazine dione derivatives as antiviral agents (Singh & Tomassini, 2001).

Antioxidant and Radical Scavenging Activity

Pyrazolyl-phthalazine-dione derivatives have been synthesized and evaluated for their antioxidant activity. A study by Simijonović et al. (2018) found that certain derivatives exhibit significant antioxidant potential, demonstrating their ability to act as radical scavengers. This suggests a potential application of these compounds in conditions where oxidative stress plays a role (Simijonović et al., 2018).

Anticancer Activity

Several studies have explored the anticancer potential of pyrazine dione derivatives. Novel synthetic approaches have been developed to produce compounds with promising anticancer activities against various cancer cell lines, including lung and liver cancer. The structural features of these compounds, such as the incorporation of fluorine atoms or specific aromatic substitutions, have been crucial in enhancing their biological activity (Liu, Zhao, & Lu, 2020).

Synthetic Methodologies

Research has also focused on developing efficient synthetic methodologies for producing pyrazine dione derivatives and related compounds. Techniques such as domino reactions, multi-component condensations, and green chemistry approaches have been employed to synthesize biologically and pharmacologically significant heterocycles with potential applications in drug development (Mohebat et al., 2017).

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-13-5-2-3-8-16(13)21-10-9-20(17(22)18(21)23)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBTZVAHZHVLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.